![molecular formula C14H21N3O3 B5107122 N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as DMAMCL or CL-316243 and is a selective β3-adrenergic receptor agonist that has shown promising results in various preclinical studies.
Mécanisme D'action
DMAMCL exerts its effects by selectively activating the β3-adrenergic receptor, which is primarily expressed in adipose tissue and plays a key role in regulating energy metabolism. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and decreased fat accumulation.
Biochemical and Physiological Effects:
DMAMCL has been shown to have a number of biochemical and physiological effects, including increased oxygen consumption, increased fatty acid oxidation, and decreased insulin resistance. These effects are thought to be mediated by the activation of the β3-adrenergic receptor and the subsequent downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMAMCL in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for more precise targeting of this receptor and its downstream effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Orientations Futures
There are several potential future directions for research on DMAMCL, including the development of new drug formulations with improved pharmacokinetic properties, the evaluation of its effects on other metabolic pathways and diseases, and the investigation of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully elucidate the mechanisms underlying its effects and to identify any potential safety concerns.
Méthodes De Synthèse
The synthesis of DMAMCL involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with N-[3-(dimethylamino)-2-methylpropyl]amine in the presence of a base such as triethylamine to yield DMAMCL.
Applications De Recherche Scientifique
DMAMCL has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. This compound has been shown to increase energy expenditure and decrease food intake in animal models, making it a promising candidate for the development of new drugs for these conditions.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(9-16(3)4)8-15-14(18)12-6-5-11(2)13(7-12)17(19)20/h5-7,10H,8-9H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAVLLDXMJVFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C)CN(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.